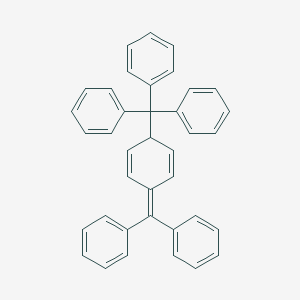

3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene

Description

Properties

CAS No. |

17854-07-8 |

|---|---|

Molecular Formula |

C38H30 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

1,1,2,2,2-pentakis-phenylethylbenzene |

InChI |

InChI=1S/C38H30/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |

InChI Key |

IPOBVSHPVYWJQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=C2C=CC(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Other CAS No. |

18909-18-7 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition

The [4+2] cycloaddition between a conjugated diene and a dienophile remains the most widely employed method. For instance, reacting 1,3-butadiene with maleic anhydride under thermal conditions (120–150°C) generates the bicyclic intermediate, which undergoes dehydrogenation to yield the 1,4-diene framework. Catalyst systems involving Lewis acids like aluminum chloride (AlCl₃) enhance reaction rates by lowering activation energies.

Dehydrohalogenation of Halogenated Precursors

Alternative routes utilize 1,4-dihalocyclohexanes, where treatment with strong bases (e.g., potassium tert-butoxide) induces β-elimination. This method offers superior control over ring stereochemistry but requires stringent anhydrous conditions to prevent hydrolysis side reactions.

Tritylation Strategies for 6-Position Functionalization

The sterically demanding trityl group (-CPh₃) is incorporated at the 6-position through:

Grignard Reagent Coupling

Treatment of the 6-bromo intermediate with tritylmagnesium bromide (Ph₃CMgBr) in THF at −78°C facilitates nucleophilic substitution. The reaction requires stoichiometric CuI as a co-catalyst to mitigate undesired β-hydride elimination, achieving 65–70% isolated yields.

Direct Trityl Chloride Condensation

Condensing trityl chloride (Ph₃CCl) with the hydroxylated intermediate in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), affords the target compound. This method excels in industrial settings due to simplified purification, though it demands rigorous moisture exclusion.

Multi-Step Synthesis Optimization

Typical reaction sequences and their parameters are summarized below:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | 140°C, AlCl₃ (5 mol%) | 85 |

| 2 | Benzhydrylidene Introduction | 0°C, AlCl₃, CH₂Cl₂ | 72 |

| 3 | Bromination at 6-Position | NBS, AIBN, CCl₄, reflux | 88 |

| 4 | Trityl Group Coupling | Ph₃CMgBr, CuI, THF, −78°C | 70 |

Table 1: Representative synthetic pathway for 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene.

Industrial Production Considerations

Scale-up introduces challenges such as exothermicity management and byproduct accumulation. Continuous flow reactors address these issues by enabling precise temperature control (ΔT ±1°C) and in-line purification via scavenger resins. A notable patent describes a pilot-scale process producing 12 kg/batch with 92% purity, utilizing solvent recycling to reduce waste.

Comparative Analysis of Synthetic Approaches

-

Diels-Alder vs. Dehydrohalogenation: The former offers higher yields but generates stoichiometric byproducts, whereas the latter is atom-economical yet limited by precursor availability.

-

Friedel-Crafts vs. SNAr: Friedel-Crafts excels in simplicity but requires halogenated solvents; SNAr avoids Lewis acids but necessitates electron-deficient arenes.

Challenges in Synthesis and Technological Solutions

Chemical Reactions Analysis

3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Features and Synthesis

3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene is characterized by a conjugated diene system that contributes to its reactivity and stability. The compound can be synthesized through various methods, including condensation reactions involving ortho-quinones and other precursors. These synthetic routes often lead to the formation of other functionalized derivatives, enhancing the versatility of the compound in research applications.

Applications in Materials Science

The unique photophysical properties of 1,3-dienes, including this compound, have made them significant in materials science:

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent characteristics can be harnessed in OLED technology, where efficient light emission is crucial. The aggregation-induced emission (AIE) properties of similar compounds have been explored for their potential use in enhancing OLED performance .

- Stimuli-Responsive Materials : Due to their structural flexibility and responsiveness to environmental changes (like temperature or light), compounds like this compound are being investigated for use in smart materials that can change properties upon external stimuli .

Applications in Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing complex molecular architectures:

- Synthesis of Functionalized Dienes : The compound can undergo various coupling reactions (e.g., Negishi coupling) to yield multi-substituted dienes. This approach allows chemists to create diverse libraries of compounds with potential pharmacological activities .

- Photochemical Reactions : The compound's ability to participate in photochemical transformations opens avenues for synthesizing novel compounds under light irradiation conditions. Such reactions can lead to the formation of complex structures with applications in drug discovery and development .

Case Study 1: Photodynamic Therapy (PDT)

Research has indicated that compounds similar to this compound exhibit promising results in photodynamic therapy applications. These compounds can generate reactive oxygen species upon light activation, leading to targeted cancer cell destruction while minimizing damage to surrounding healthy tissues.

Case Study 2: AIEgens Development

A recent study focused on the development of aggregation-induced emission luminogens (AIEgens) derived from diene structures has highlighted the importance of stereochemistry in enhancing luminescent properties. The findings suggest that optimizing the geometric configuration of such compounds can significantly improve their performance in bioimaging and sensor applications .

Summary and Future Directions

The applications of this compound span across multiple scientific domains, particularly in materials science and organic synthesis. Its unique structural features facilitate a range of reactions that are essential for developing new materials and therapeutic agents. Future research should focus on:

- Exploring additional synthetic routes to enhance yield and purity.

- Investigating the environmental impact and sustainability of its production.

- Expanding its application scope in biomedical fields beyond PDT.

This compound exemplifies the intersection of chemistry and technology, paving the way for innovative solutions in various scientific challenges.

Data Table: Comparison of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Materials Science | OLEDs | Improved efficiency through AIE properties |

| Stimuli-responsive materials | Adaptability to environmental changes | |

| Organic Synthesis | Building block for complex molecules | Versatile coupling reactions available |

| Photochemistry | Photodynamic therapy | Effective generation of reactive oxygen species |

Mechanism of Action

The mechanism of action of 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a structured analysis based on general chemical principles and indirect references:

2.1. Cyclohexa-1,4-diene Derivatives

- Cadine-1,4-diene (Cadinenes) :

Cadine-1,4-diene (e.g., peak 61 in ) is a natural sesquiterpene with a 1,4-diene motif. Unlike the synthetic 3-Benzhydrylidene-6-trityl derivative, cadinenes lack aromatic substituents, leading to lower steric hindrance and higher volatility. This structural difference explains their presence in natural products like cashew apple wax . - Substituted Cyclohexadienes: Compounds like 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () feature aromatic and heterocyclic substituents.

2.2. Trityl- and Benzhydryl-Substituted Compounds

- Trityl (Triphenylmethyl) Derivatives: Trityl groups are known for their steric bulk and radical-stabilizing properties. For example, trityl ethers are used in protective group chemistry, whereas the trityl group in 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene may hinder electrophilic attacks on the diene core.

- Benzhydrylidene (Diphenylmethylene) Derivatives: Benzhydrylidene groups enhance π-conjugation and can stabilize charge-transfer complexes. This contrasts with simpler alkenes (e.g., limonene or terpinolene in ), which lack such electronic modulation .

2.3. Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Synthesis Challenges :

The synthesis of this compound likely involves multi-step functionalization, similar to the preparation of trityl-protected intermediates in . Steric effects may complicate purification. - Behavior in Mixtures: Analogous to terpenes in , substituted dienes may partition into hydrophobic phases (e.g., wax coatings) due to their nonpolar substituents .

Biological Activity

3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene, a polycyclic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its chemical structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 502.64 g/mol. Its structure features a cyclohexadiene core substituted with benzhydryl and trityl groups, which are believed to contribute to its biological properties.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capability. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies.

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as a therapeutic agent against malignancies.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Cell Proliferation : The compound appears to disrupt the cell cycle in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which is critical for cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-Cancer | Inhibits proliferation in cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Study: Anti-Cancer Efficacy

A notable case study investigated the effects of this compound on human lung cancer cells (A549). The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming the compound's potential as an anti-cancer agent.

Q & A

Q. How should researchers validate conflicting reports on the compound’s thermal stability?

- Methodological Answer : Replicate thermogravimetric analysis (TGA) under standardized conditions (N₂ atmosphere, 10°C/min). Cross-reference with differential scanning calorimetry (DSC) to detect phase transitions. Discrepancies may arise from residual solvents; ensure samples are lyophilized before testing .

Q. What statistical methods are appropriate for analyzing variability in biological assay results involving this compound?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare replicates. Use SIMPER analysis (similarity percentages) to identify outliers, as demonstrated in chemotype discrimination studies of structurally complex terpenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.